![molecular formula C17H13ClF3N5OS B2593614 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880802-46-0](/img/structure/B2593614.png)

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

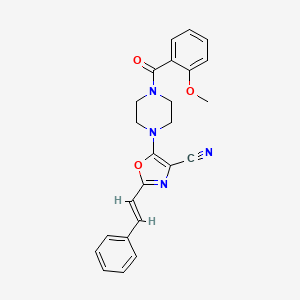

This compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring, a sulfanyl group, and a trifluoromethylphenyl group . It is part of a class of compounds known as 1,3,4-thiadiazoles, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction between an aromatic carbonyl halide and thiosemicarbazide . The resulting product then undergoes intramolecular cyclization in an alkaline medium to form the 1,3,4-thiadiazole ring .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring attached to a sulfanyl group, which is in turn attached to an acetamide group bearing a trifluoromethylphenyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures are known to participate in a variety of chemical reactions. For example, 1,3,4-thiadiazoles can react with various electrophiles due to the presence of multiple nitrogen atoms .Applications De Recherche Scientifique

Antimicrobial Activity

The triazole and thiazole moieties present in the compound are known for their antimicrobial properties. Compounds with similar structures have been shown to exhibit preliminary in vitro antibacterial activity against pathogens such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . This suggests potential use in developing new antimicrobial agents that could be effective against a range of bacterial infections.

Antiviral Applications

Derivatives of thiadiazole, a related structure, have demonstrated antiviral activities. Specifically, sulfonamide derivatives of thiadiazole have shown some efficacy against the tobacco mosaic virus . This indicates that our compound could be explored for its antiviral capabilities, potentially leading to treatments for plant viruses or even human viral infections.

Antifungal Uses

Thiadiazole derivatives are also recognized for their antifungal properties. The compound , with its related structural features, could be investigated for its effectiveness against fungal pathogens, which could have implications in both medical and agricultural domains .

Antitumor and Cytotoxic Drug Development

The presence of a thiazole ring in a compound has been associated with antitumor or cytotoxic drug molecules. These compounds can be designed to target cancer cells with minimal side effects. The compound’s structural complexity might allow it to interact with specific biological targets, making it a candidate for cancer research .

Neuroprotective Properties

Thiazoles have been found in neuroprotective drugs. Given the structural similarity, the compound could be researched for its potential role in the synthesis of neurotransmitters or as a neuroprotective agent, which could contribute to treatments for neurodegenerative diseases .

Antioxidant Potential

Compounds containing thiazole rings have been reported to act as antioxidants. This property is crucial in combating oxidative stress in cells, which is a factor in many chronic diseases. The compound could be studied for its antioxidant capacity, which might lead to the development of new therapeutic agents .

Orientations Futures

Propriétés

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N5OS/c18-12-6-4-10(5-7-12)15-24-25-16(26(15)22)28-9-14(27)23-13-3-1-2-11(8-13)17(19,20)21/h1-8H,9,22H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXWFISKHYMWMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2593532.png)

![N-tert-butyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2593540.png)

![1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2593542.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2593543.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2593545.png)

![N4-(3-fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2593547.png)

![2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2593548.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B2593549.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2593552.png)

![Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid](/img/structure/B2593554.png)